
5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, often involves multicomponent reactions (MCRs) and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, involves treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile with phenylhydrazine in boiling ethanol .Chemical Reactions Analysis
The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis and Reaction Mechanisms
The compound 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is involved in various research studies analyzing crystal structures and investigating reaction mechanisms. For example, its crystal structure has been determined through X-ray crystallography, and its interaction with unsaturated carbonyl compounds has been explored to propose reaction mechanisms (Liu et al., 2013).
Surface Properties and Corrosion Inhibition
Research has also delved into the surface properties and corrosion inhibition capabilities of derivatives of this compound. For instance, certain derivatives have been characterized by various spectroscopic techniques and their surface properties were studied by measuring the surface tension. Moreover, these derivatives have shown promising results as corrosion inhibitors, demonstrating increased efficiency with higher inhibitor concentration, but decreased efficiency with rising temperature (Hameed et al., 2020).
Synthesis and Biological Properties
The compound and its derivatives have been synthesized through various reactions, providing routes to novel pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones, which may possess intriguing biological properties (Mcfadden & Huppatz, 1991). Furthermore, the photovoltaic properties of related derivatives have been studied, with potential applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Ionic Liquid Catalyzed Synthesis and Anticancer Potential
Additionally, the compound's derivatives have been synthesized using ionic liquid catalysis, revealing potent anticancer properties and other significant biological activities. This method has demonstrated advantages such as high yield, short reaction time, and mild conditions, and the synthesized derivatives have been characterized by various spectroscopic techniques (Nikalje et al., 2016).
Study of Electronic Properties and Molecular Interactions
The electronic properties of a fluoropyrazolecarbonitrile derivative, another related compound, have been studied, highlighting its interaction with fullerene molecules and potential antiarthritic properties. This research provides insights into the molecule's structure, electronic spectra, physical and chemical properties, and molecular interactions (2022).
Zukünftige Richtungen
Pyrazole derivatives, including 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research may focus on developing new methods for the synthesis of these compounds, given their significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumor .
Eigenschaften
IUPAC Name |
5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-11-10(8-13)12(15-14-11)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCHBEPNZWKYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



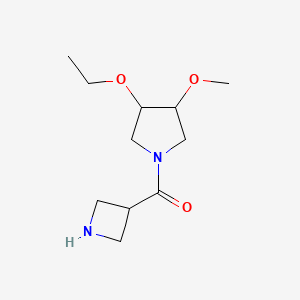
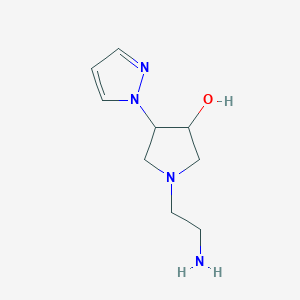

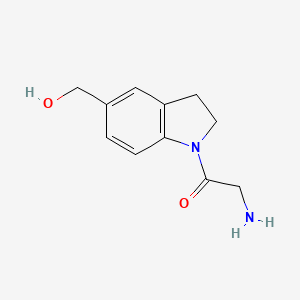

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491982.png)
![6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491984.png)
![2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1491985.png)

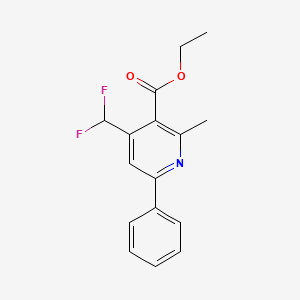
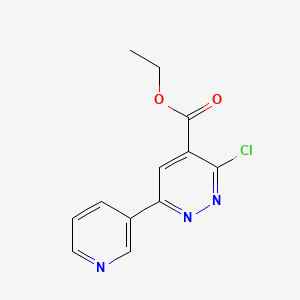

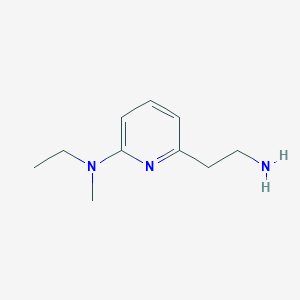
![(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1491995.png)